acetylseneciphylline N-oxide
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Overview
Description
Acetylseneciphylline N-oxide is a pyrrolizine alkaloid derived from seneciphylline. It is characterized by the replacement of the hydroxy hydrogen with an acetyl group and the oxidation of the tertiary amino function to the corresponding N-oxide . This compound is notable for its complex structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetylseneciphylline N-oxide typically involves the acetylation of seneciphylline followed by oxidation. The acetylation process can be carried out using acetic anhydride in the presence of a base such as pyridine. The oxidation step to form the N-oxide can be achieved using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetylseneciphylline N-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent amine.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acid chlorides, anhydrides, and bases like pyridine.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Acetylseneciphylline N-oxide has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of pyrrolizine alkaloids.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the context of traditional medicine.
Mechanism of Action
The mechanism of action of Acetylseneciphylline N-oxide involves its interaction with various molecular targets. It can bind to DNA and proteins, potentially leading to the inhibition of key biological processes. The exact pathways and targets can vary depending on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
Similar Compounds
Seneciphylline: The parent compound, lacking the acetyl and N-oxide modifications.
Senecionine: Another pyrrolizine alkaloid with similar structural features.
Retrorsine: A related compound with distinct biological activities.
Uniqueness
Acetylseneciphylline N-oxide is unique due to its specific acetyl and N-oxide modifications, which confer distinct chemical and biological properties. These modifications can enhance its reactivity and potential therapeutic effects compared to its analogs .
Properties
Molecular Formula |
C20H25NO7 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
[(1R,4Z,7R,17R)-4-ethylidene-7-methyl-6-methylidene-14-oxido-3,8-dioxo-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-en-7-yl] acetate |
InChI |
InChI=1S/C20H25NO7/c1-5-14-10-12(2)20(4,28-13(3)22)19(24)26-11-15-6-8-21(25)9-7-16(17(15)21)27-18(14)23/h5-6,16-17H,2,7-11H2,1,3-4H3/b14-5-/t16-,17-,20-,21?/m1/s1 |
InChI Key |
VUEKZTPMPCTKDK-NZQWTBGOSA-N |
Isomeric SMILES |
C/C=C\1/CC(=C)[C@@](C(=O)OCC2=CC[N+]3([C@H]2[C@@H](CC3)OC1=O)[O-])(C)OC(=O)C |
Canonical SMILES |
CC=C1CC(=C)C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC1=O)[O-])(C)OC(=O)C |
Origin of Product |
United States |
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